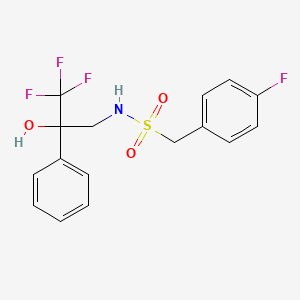

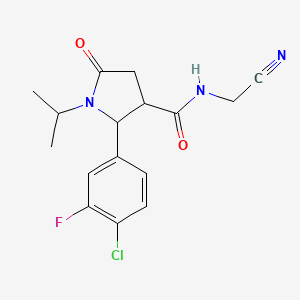

![molecular formula C15H22N2O2S B2553830 4-Methoxy-1-[1-(5-methylthiophene-2-carbonyl)azetidin-3-yl]piperidine CAS No. 2034490-11-2](/img/structure/B2553830.png)

4-Methoxy-1-[1-(5-methylthiophene-2-carbonyl)azetidin-3-yl]piperidine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound 4-Methoxy-1-[1-(5-methylthiophene-2-carbonyl)azetidin-3-yl]piperidine is a complex molecule that appears to be related to various synthesized azetidinone and azetidine derivatives. These compounds are of interest in the field of drug discovery due to their potential pharmacological properties.

Synthesis Analysis

The synthesis of related azetidinone compounds has been reported, where trans- and cis-isomers of 1-(4-methoxyphenyl)-3-phenoxy-4-methylthio-4-methoxyimino-2-azetidinone were synthesized . Although the exact synthesis of 4-Methoxy-1-[1-(5-methylthiophene-2-carbonyl)azetidin-3-yl]piperidine is not detailed, the methodologies used for similar compounds involve key steps such as cyclization of N-protected intermediates . These methods could potentially be adapted for the synthesis of the compound .

Molecular Structure Analysis

X-ray diffraction studies have been utilized to investigate the structure of related compounds, such as the 1-(4-methoxyphenyl)-3-phenoxy-4-methylthio-4-methoxyimino-2-azetidinone, which crystallizes in a monoclinic system . Similarly, 3-((hetera)cyclobutyl)azetidine-based isosteres have been studied, demonstrating increased conformational flexibility compared to parent heterocycles . These analyses are crucial for understanding the three-dimensional conformation and potential binding interactions of the compound.

Chemical Reactions Analysis

The reactivity of azetidinone derivatives has been explored, with some compounds undergoing base-catalyzed ring transformations under mild conditions . This suggests that the compound of interest may also exhibit interesting reactivity patterns, which could be exploited in the development of new chemical entities for drug discovery.

Physical and Chemical Properties Analysis

While the physical and chemical properties of 4-Methoxy-1-[1-(5-methylthiophene-2-carbonyl)azetidin-3-yl]piperidine are not directly reported, related compounds have been characterized to some extent. For instance, the solid-state structure of azetidinone derivatives has been compared with structures found from NMR studies in solution . Understanding these properties is essential for the development of compounds with desirable pharmacokinetic and pharmacodynamic profiles.

Scientific Research Applications

Synthesis and Reactivity

- The synthesis of novel 3-oxopiperidin-2-ones from methyl 2-alkoxy-5-amino-2-pentenoates involves ring transformation of azetidin-2-ones, indicating the interest in exploring the reactivity of piperidine derivatives for creating complex structures potentially relevant in medicinal chemistry (Dejaegher, D’hooghe, & Kimpe, 2008).

Antimicrobial and Anti-inflammatory Agents

- Research into benzodifuranyl derivatives, including piperidine analogs, has shown potential anti-inflammatory and analgesic properties. These compounds were evaluated as cyclooxygenase inhibitors, indicating the utility of piperidine structures in the development of therapeutic agents (Abu‐Hashem, Al-Hussain, & Zaki, 2020).

Corrosion Inhibition

- Piperidine derivatives have been studied for their corrosion inhibition properties on iron, demonstrating the application of these compounds in materials science. The study utilized quantum chemical calculations and molecular dynamics simulations to evaluate the efficiency of piperidine derivatives as corrosion inhibitors (Kaya et al., 2016).

Antitumor Activity

- The regioselective synthesis and evaluation of dispiro[3H-indole-3,2'-pyrrolidine-3',3''-piperidine]-2(1H),4''-diones revealed mild anti-tumor activity against various cancer cell lines. This highlights the potential of piperidine-based compounds in oncology research (Girgis, 2009).

properties

IUPAC Name |

[3-(4-methoxypiperidin-1-yl)azetidin-1-yl]-(5-methylthiophen-2-yl)methanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H22N2O2S/c1-11-3-4-14(20-11)15(18)17-9-12(10-17)16-7-5-13(19-2)6-8-16/h3-4,12-13H,5-10H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GDJZTOINGIESIW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(S1)C(=O)N2CC(C2)N3CCC(CC3)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H22N2O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

294.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Methoxy-1-[1-(5-methylthiophene-2-carbonyl)azetidin-3-yl]piperidine | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

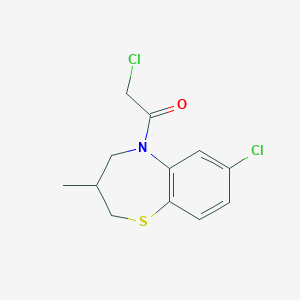

![2-(2-(2-fluorophenyl)acetyl)-3,4-dihydro-1H-dipyrido[1,2-a:4',3'-d]pyrimidin-11(2H)-one](/img/structure/B2553750.png)

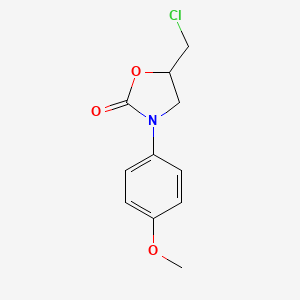

![1,3-Bis[(4-bromophenyl)sulfanyl]acetone oxime](/img/structure/B2553753.png)

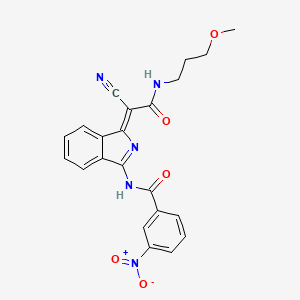

![5-(4-chlorophenyl)-6-((2-methoxyethyl)amino)-1,3-dimethylfuro[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2553758.png)

![(5Z)-5-[[3-(3,4-dimethoxyphenyl)-1-phenylpyrazol-4-yl]methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B2553759.png)

![1-{3-cyclobutyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}-N-methyl-N-[(5-methyl-1,2,4-oxadiazol-3-yl)methyl]azetidin-3-amine](/img/structure/B2553761.png)

![4-[[4-(2-Fluorophenyl)piperazin-1-yl]methyl]-5,7-dimethylchromen-2-one](/img/structure/B2553762.png)

![2-((3-(4-chlorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)-N-(2,3-dimethylphenyl)acetamide](/img/structure/B2553765.png)

![1-[2-(4-Tert-butyl-1,3-oxazol-2-yl)pyrrolidin-1-yl]-2-(3,5-dimethyl-1,2-oxazol-4-yl)ethan-1-one](/img/structure/B2553768.png)